N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide
Overview
Description
N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C18H19N5O4S2 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide is 433.08784645 g/mol and the complexity rating of the compound is 728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Science and Drug Delivery Systems
Polymeric Drug Synthesis and Antimicrobial Applications : Research highlights the synthesis of polymeric drugs based on sulfanilamide structures, demonstrating their potential in creating antimicrobial polymers. For instance, the synthesis of N-((4-amino sulfonyl)phenyl)acrylamide (APA) involved in polymerization studies showed enhanced antimicrobial activity against several strains of bacteria when copolymerized with other compounds. These findings suggest the utility of such compounds in designing drug delivery systems with inherent antimicrobial properties (Reddy et al., 2007).
Enhanced Oil Recovery : The development of hydrophobically associating polyacrylamides for enhanced oil recovery showcases another application. Compounds incorporating acrylamide structures demonstrate improved properties such as thickening, shear stability, and salt tolerance, crucial for efficient oil recovery processes. These polymers' ability to withstand harsh conditions indicates the potential of N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide in similar applications (Gou et al., 2015).
Chemical Synthesis Methodologies
Sulfanyl Enamides Synthesis : The compound's relevance is further illuminated in the synthesis of β-sulfanyl enamides through reactions involving triazoles and thioesters. This method, applying a rhodium(II) catalyst, suggests the utility of similar compounds in synthesizing sulfur-containing organic molecules, which could be pivotal in pharmaceutical synthesis and materials science (Miura et al., 2015).
Cytotoxic Activity Against Cancer Cells : The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, through reactions involving similar acrylamide structures, has been studied for cytotoxic activity against cancer cells. Such research underscores the potential of acrylamide derivatives in medicinal chemistry, particularly in designing compounds with anticancer properties (Hassan et al., 2014).
properties
IUPAC Name |
(E)-N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S2/c1-27-14-7-2-12(3-8-14)4-11-16(24)22-18(28)21-13-5-9-15(10-6-13)29(25,26)23-17(19)20/h2-11H,1H3,(H4,19,20,23)(H2,21,22,24,28)/b11-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFYEZVVROUPGW-NYYWCZLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-3-(4-methoxyphenyl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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